molecular formula C17H15BrN2OS B1669123 CK 17 CAS No. 86727-00-6

CK 17

Katalognummer: B1669123
CAS-Nummer: 86727-00-6
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: ASZBPWIGUHLPML-DOMQTXCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CK 17 is a heterocyclic compound that contains a thiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CK 17 typically involves the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The phenyl and phenylimino groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

1.1 Oral Squamous Cell Carcinoma

CK17 has emerged as a promising biomarker for diagnosing oral squamous cell carcinoma. Studies indicate that CK17 expression is significantly elevated in OSCC compared to normal oral mucosa. For instance, a study involving 186 samples showed CK17 positivity in 90.4% of OSCC cases, whereas only 8.3% of normal oral mucosa samples tested positive . This suggests that CK17 can serve as a reliable diagnostic marker for identifying premalignant lesions and cancer progression.

1.2 Other Cancers

In addition to OSCC, CK17 has been implicated in other malignancies. Increased expression of CK17 has been associated with the progression of various cancers, indicating its potential utility as a diagnostic marker across different tumor types. For example, research has shown that CK17 overexpression correlates with poor differentiation in tumors, which can guide therapeutic decisions .

Therapeutic Applications

2.1 Targeting Cancer Progression

Research indicates that CK17 may be involved in the mechanisms of cancer cell proliferation and migration. Targeting CK17 could provide therapeutic avenues for inhibiting tumor growth and metastasis. In vitro studies have demonstrated that modulation of CK17 expression can influence cellular behaviors associated with cancer progression, such as apoptosis and cell cycle regulation .

2.2 Role in Inflammation and Healing

CK17 also plays a role in wound healing and inflammation. Its expression is upregulated in response to inflammatory stimuli, suggesting that it may be involved in tissue repair mechanisms following injury or surgical procedures . This property could be harnessed therapeutically to enhance healing processes or manage chronic inflammatory conditions.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of CK17:

Study Focus Findings
Lee et al. (2017)OSCCCK17 expression correlates with tumor aggressiveness; potential biomarker for diagnosis and prognosis .
Mahidol University (2024)Oral CarcinogenesisSignificant association between CK17 expression levels and histopathological differentiation; high expression in dysplastic lesions .
Jin et al. (2018)Cancer TherapyCK17 modulation affects apoptosis and cell cycle dynamics; potential target for therapeutic intervention .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydro-5-methyl-3-phenyl-2-(phenylimino)-4H-1,3-thiazin-4-one: Lacks the bromine atom.

    5-Bromotetrahydro-3-phenyl-2-(phenylimino)-4H-1,3-thiazin-4-one: Lacks the methyl group.

Uniqueness

The presence of the bromine atom and the specific substitution pattern in CK 17 may confer unique reactivity and properties compared to similar compounds.

Eigenschaften

CAS-Nummer

86727-00-6

Molekularformel

C17H15BrN2OS

Molekulargewicht

375.3 g/mol

IUPAC-Name

5-bromo-5-methyl-3-phenyl-2-phenylimino-1,3-thiazinan-4-one

InChI

InChI=1S/C17H15BrN2OS/c1-17(18)12-22-16(19-13-8-4-2-5-9-13)20(15(17)21)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI-Schlüssel

ASZBPWIGUHLPML-DOMQTXCISA-N

SMILES

CC1(CSC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)Br

Kanonische SMILES

CC1(CSC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)Br

Aussehen

Solid powder

Key on ui other cas no.

92988-97-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one
CK 17
CK-17
OB 101
OB-101

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CK 17
Reactant of Route 2
CK 17
Reactant of Route 3
CK 17
Reactant of Route 4
CK 17
Reactant of Route 5
CK 17
Reactant of Route 6
CK 17

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.